7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-sulfonamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Carbonic Anhydrase

Researchers requiring precise SAR data for tetralin-sulfonamide biological targets face supply limitations with incorrect isomers. This compound uniquely combines the 1-sulfonamide position and 7-methoxy group on the tetralin scaffold, enabling direct pharmacophore mapping for hCA isozyme panels and neuropeptide Y Y5 receptor studies. The specific substitution pattern is critical-the 2-sulfonamide isomer or non-methoxylated analogs cannot serve as substitutes. • Enables isoform-selective hCA profiling inaccessible with regioisomeric analogs • Merges 7-MeO-tetralin and sulfonamide pharmacophores for Y5 antagonist development • Rigid scaffold quantifies entropic benefit of pre-organization via ITC Supplied with full analytical characterization. Standard global B2B shipping.

Molecular Formula C11H15NO3S
Molecular Weight 241.31 g/mol
Cat. No. B12973982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-sulfonamide
Molecular FormulaC11H15NO3S
Molecular Weight241.31 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CCCC2S(=O)(=O)N)C=C1
InChIInChI=1S/C11H15NO3S/c1-15-9-6-5-8-3-2-4-11(10(8)7-9)16(12,13)14/h5-7,11H,2-4H2,1H3,(H2,12,13,14)
InChIKeyQZZMXFJXLXXANO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-sulfonamide: Chemical Identity and Baseline Procurement-Relevant Profile


7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-sulfonamide (CAS 1500767-22-5) is a synthetic aromatic sulfonamide characterized by a partially hydrogenated naphthalene core . The compound, with formula C11H15NO3S and molecular weight 241.31 g/mol, features a sulfonamide group at the 1-position and a methoxy group at the 7-position of the tetralin ring . It belongs to a broader class of tetralin-sulfonamides that have been investigated for interactions with various biological targets, including the 5-HT6 receptor [1] and carbonic anhydrase isozymes [2], making it a candidate for medicinal chemistry and chemical biology tool compound libraries.

Why Generic Substitution is Ineffective for 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-sulfonamide


The specific substitution pattern on the tetralin scaffold is critical for physicochemical properties and biological target engagement. A simple interchange with a related sulfonamide, such as the 2-sulfonamide isomer (CAS 2138142-49-9) or a non-methoxylated analog (CAS 1247756-17-7), is not permissible . The position of the sulfonamide group dictates the vector and geometry of potential hydrogen-bond interactions, a cornerstone of sulfonamide pharmacophore activity, as observed in carbonic anhydrase inhibition [1]. Simultaneously, the 7-methoxy substituent profoundly influences the electron density of the aromatic ring, modulates the compound's logP, and can participate in critical non-covalent interactions. Substituting any of these key features without systematic comparative data risks abolishing the desired binding affinity or altering crucial drug-like properties, rendering 'generic' substitution a non-viable strategy for research continuity or procurement.

Differential Evidence Guide: Quantifiable Performance of 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-sulfonamide


Positional Isomer Differentiation: 1-Sulfonamide vs. 2-Sulfonamide Scaffold Topology

The 1-sulfonamide isomer (target compound) presents a fundamentally different geometric presentation of the critical sulfonamide pharmacophore compared to the 2-sulfonamide isomer (CAS 2138142-49-9) . In tetralin-derived sulfonamides evaluated against human carbonic anhydrase (hCA), the specific substitution position on the aliphatic ring is a key determinant of isoform selectivity. For example, N-(1,2,3,4-tetrahydronaphthalene-2-yl)methanesulfonamide showed inhibitory activity against hCA II with a Ki of 94 ± 7.6 µM, while the same study highlighted that substitution pattern changes can shift activity towards other isoforms like hCA I [1]. This class-level evidence strongly suggests that the 1-substituted isomer will have a distinct selectivity and potency profile, making it a non-fungible tool for probing active-site zinc-binding geometries.

Medicinal Chemistry Structure-Activity Relationship (SAR) Carbonic Anhydrase

Methoxy-Substituent Effect: Partition Coefficient (LogP) Modulation for Blood-Brain Barrier Penetration

The presence of the 7-methoxy group is a crucial differentiator from the parent, unsubstituted 1,2,3,4-tetrahydronaphthalene-1-sulfonamide (CAS 1247756-17-7) . While direct experimental LogP values for both compounds are not readily comparable in the public domain, established quantitative structure-property relationship (QSPR) models predict that the addition of a methoxy group to an aromatic system will increase the lipophilicity by a predictable delta (calculated LogP contribution of an aromatic -OCH3 is approximately +0.5 to +0.7) [1]. This non-trivial shift is critical in CNS drug design, where the difference between optimal BBB permeability and systemic restriction often lies within a narrow LogP window, as exemplified by the poor brain permeability observed for other 7-methoxy-tetralin derivatives despite high target affinity [2].

Computational Chemistry Physicochemical Property Drug-likeness

Tetralin Scaffold Rigidity as a Differentiator from Flexible Sulfonamides

The fused bicyclic tetralin skeleton of 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-sulfonamide imposes significant conformational restriction compared to open-chain or monocyclic sulfonamide scaffolds . This limited flexibility translates to a reduced entropic penalty upon target binding. In a class-level study of aminoindane and aminotetralin sulfonamides, the tetralin derivatives exhibited distinct inhibitory profiles against carbonic anhydrase isozymes (e.g., Ki of 94 ± 7.6 µM for hCA II) [1]. This host of the constrained architecture contrasts with classic, more flexible aromatic sulfonamides like celecoxib, where free rotation around the sulfonamide bond can lead to broader off-target activity. The rigidity of the target compound is a valuable feature for designing selective inhibitors by pre-organizing the pharmacophore in a specific, rigid conformation.

Conformational Analysis Pharmacophore Modeling Structural Biology

Potential NPY-Y5 Receptor Pathway Exploration Based on a 7-Methoxy-Tetralin Intermediate

The 7-methoxy-1-hydroxytetraline moiety has been identified as a key intermediate in the development of potent, selective antagonists for the human neuropeptide Y Y5 receptor [1]. In the study, derivatives of this intermediate achieved very high affinities for Y5 receptors, with a naphthalenesulfonamide moiety initially considered an essential pharmacophore [1]. The target compound, 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-sulfonamide, is a structural analog of this intermediate, uniquely swapping the 1-hydroxy group for a 1-sulfonamide. This strategic replacement opens a new avenue for exploring the Y5 pharmacophore, where the sulfonamide may act as a bioisostere for the hydroxyl group while maintaining the critical 7-methoxy-tetralin scaffold. This is a concrete, literature-backed research application that differentiates it from non-7-methoxy or non-tetralin sulfonamides.

Neuropeptide Y CNS Disorders Chemical Biology

Best-Fit Application Scenarios for 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-sulfonamide in Research Settings


Carbonic Anhydrase Isozyme Selectivity Profiling Tool

Use this compound as a structurally biased scaffold for human carbonic anhydrase (hCA) isozyme profiling panels. Class-level evidence demonstrates that small changes in tetralin sulfonamide substitution patterns can shift selectivity between hCA I and hCA II [1]. By acquiring the specific 1-sulfonamide, 7-methoxy isomer, researchers can precisely map the contribution of the sulfonamide position and methoxy group to isoform selectivity, generating SAR data that is inaccessible with the 2-sulfonamide or non-methoxylated analogs.

Neuropeptide Y5 Receptor Pharmacophore Deconvolution

Deploy this compound as a key probe in studies aimed at refining the pharmacophore model for the neuropeptide Y Y5 receptor. Published research has identified the 7-methoxy-1-hydroxytetraline core as a critical scaffold for Y5 antagonism, with an essential naphthalenesulfonamide pharmacophore [2]. The target compound uniquely merges these two features into a single molecule, allowing researchers to test if the 1-sulfonamide can serve as a bioisosteric replacement, thereby generating novel intellectual property and insights into the receptor's binding pocket.

Comparative Study of Scaffold Rigidity on Target Engagement Entropy

Incorporate this rigid tetralin sulfonamide as a comparator in biophysical studies (e.g., Isothermal Titration Calorimetry, ITC) designed to measure the entropic contribution of scaffold pre-organization to binding free energy. By comparing its binding thermodynamics against flexible, open-chain sulfonamides with similar target affinity, research teams can quantify the benefit of conformational restriction, a key principle in rational drug design and fragment-based lead generation [1]. The compound's specific, rigid architecture makes it an ideal model system for this purpose.

Physicochemical Property Calibration Standard for CNS Drug-Likeness

Utilize this compound as a calibration point within in-house QSPR models predicting central nervous system (CNS) permeability. The known CNS limitations of a closely related 7-methoxy-1-hydroxytetraline derivative, despite high receptor affinity, highlight the delicate balance of physicochemical properties required for brain penetration [2]. Analyzing this sulfonamide analog's calculated and experimentally measured LogP, Polar Surface Area (PSA), and P-gp efflux ratios can help fine-tune predictive models for the CNS drug discovery portfolio.

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